Ethyl 3-(6-chloropyridazin-3-yl)benzoate
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Overview
Description
Ethyl 3-(6-chloropyridazin-3-yl)benzoate is a chemical compound with the molecular formula C13H11ClN2O3 and a molecular weight of 278.69 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 3-(6-chloropyridazin-3-yl)benzoate typically involves the reaction of 3-(6-chloropyridazin-3-yl)benzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 3-(6-chloropyridazin-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridazinyl moiety, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-(6-chloropyridazin-3-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and binding affinities.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(6-chloropyridazin-3-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridazinyl group is known to enhance binding affinity and specificity, making it a valuable component in drug design .
Comparison with Similar Compounds
Ethyl 3-(6-chloropyridazin-3-yl)benzoate can be compared to other similar compounds, such as:
Ethyl 2-(6-chloropyridazin-3-yl)acetate: This compound has a similar structure but differs in the position of the ester group.
Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate: Another related compound with a hydrazono group instead of a benzoate group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and binding properties.
Properties
Molecular Formula |
C13H11ClN2O2 |
---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
ethyl 3-(6-chloropyridazin-3-yl)benzoate |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-5-3-4-9(8-10)11-6-7-12(14)16-15-11/h3-8H,2H2,1H3 |
InChI Key |
MRWLJCIBOUPXPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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